molecular formula C18H21NO2 B8150169 (S)-Ethyl 2-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate

(S)-Ethyl 2-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150169
M. Wt: 283.4 g/mol
InChI Key: UTUKKWHPUOVHLY-KRWDZBQOSA-N
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Description

(S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a biphenyl moiety with a methyl substituent. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4’-methyl-[1,1’-biphenyl]-3-carboxylic acid and ethylamine.

    Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation Reaction: The acid chloride intermediate is then reacted with ethylamine to form the corresponding amide.

    Reduction: The amide is reduced to the amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Esterification: Finally, the amine is esterified with ethanol in the presence of an acid catalyst to yield (S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrated or halogenated biphenyl derivatives

Scientific Research Applications

(S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate
  • (S)-2-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)propanoate

Uniqueness

(S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific (S)-configuration and the presence of a methyl substituent on the biphenyl moiety. This structural feature imparts distinct physicochemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[3-(4-methylphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-21-18(20)17(19)12-14-5-4-6-16(11-14)15-9-7-13(2)8-10-15/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUKKWHPUOVHLY-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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